molecular formula C9H11N3O2 B2589675 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one CAS No. 2200497-19-2

3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one

カタログ番号: B2589675
CAS番号: 2200497-19-2
分子量: 193.206
InChIキー: VMJYWQXIJKRYCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics for the central nervous system (CNS). This compound features a hybrid architecture, combining a pyrrolidin-2-one scaffold with a methylpyrazine moiety. The pyrrolidin-2-one unit is a privileged structure in drug design, frequently found in pharmacologically active compounds targeting the CNS, and is a known feature in molecules that exhibit affinity for neurological targets . The integration of the methylpyrazine group is a strategic modification that can fine-tune key physicochemical properties, such as solubility and hydrogen-bonding capacity, which are critical for optimizing a compound's ability to cross the blood-brain barrier (BBB) . Compounds with similar structural motifs have been investigated as key intermediates or final targets in the synthesis of dual-target ligands. Recent research campaigns have focused on designing such molecules to act, for example, as dual μ-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This innovative approach aims to create analgesics with potent pain-relieving effects through MOR activation while simultaneously mitigating the addictive liability often associated with opioids via D3R antagonism . The specific structure of 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one suggests its potential value as a building block or a core structural element in SAR (Structure-Activity Relationship) studies aimed at discovering and optimizing new neuroactive agents. It is intended for use by qualified researchers in non-clinical laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

3-(6-methylpyrazin-2-yl)oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-4-10-5-8(12-6)14-7-2-3-11-9(7)13/h4-5,7H,2-3H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJYWQXIJKRYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one typically involves the reaction of 6-methylpyrazine-2-ol with pyrrolidin-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

化学反応の分析

Types of Reactions

3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique chemical structure, which allows it to interact with biological targets effectively. The presence of the pyrazine moiety suggests possible interactions with various receptors and enzymes.

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. The incorporation of the pyrrolidinone structure enhances these effects, making 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one a candidate for further development as an antimicrobial agent. Studies have shown that similar compounds can inhibit bacterial growth and combat resistant strains .

Neuroprotective Effects

Recent investigations into pyrazolol derivatives, which share structural similarities with 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one, have demonstrated neuroprotective properties. These compounds exhibited antioxidant capabilities and were effective in models of ischemic stroke, suggesting that the compound may also confer neuroprotection through similar mechanisms .

Pharmacological Applications

The pharmacological profile of 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one is being explored for various therapeutic applications:

Anti-inflammatory Properties

Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one could be effective in treating inflammatory diseases .

Cancer Research

The potential application of this compound in oncology is being investigated, particularly regarding its ability to induce apoptosis in cancer cells. Compounds with similar frameworks have shown promise in preclinical models, leading to ongoing studies aimed at understanding their mechanisms of action against various cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one. Studies have indicated that modifications to the methyl group on the pyrazine ring can significantly impact the biological activity of the compound.

ModificationEffect on Activity
Methyl group positionAlters binding affinity to targets
Substituents on pyrrolidinoneEnhances solubility and bioavailability

Case Studies

Several case studies highlight the effectiveness and potential applications of compounds related to 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one:

Neuroprotection in Ischemic Models

A study demonstrated that a pyrazolol derivative significantly reduced infarct size in a mouse model of focal cerebral ischemia. The compound exhibited strong antioxidant activity and improved neurological outcomes post-treatment, suggesting a promising avenue for further research into related compounds like 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one .

Antimicrobial Efficacy

In vitro studies have shown that derivatives similar to 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one possess potent activity against multidrug-resistant bacterial strains, demonstrating their potential utility in addressing antibiotic resistance .

作用機序

The mechanism of action of 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Physicochemical Properties

  • Thermal Stability: Pyrazine-linked benzoic acid derivatives () exhibit high melting points (~188°C), attributed to hydrogen bonding and aromatic stacking . The target compound’s melting point is unreported but likely lower due to reduced crystallinity from the pyrrolidinone ring.
  • Solubility: Fluorinated pyrrolidinone-flavonoid hybrids () show improved solubility in polar solvents, critical for bioavailability . The methylpyrazine group in the target compound may enhance aqueous solubility compared to non-polar arylpiperazine analogs.

生物活性

3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound's structure incorporates a pyrrolidin-2-one ring and a 6-methylpyrazin-2-yl group, which contribute to its diverse interactions with biological targets.

3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The following table summarizes the types of reactions it can participate in:

Reaction Type Reagents Conditions Major Products
OxidationPotassium permanganate, hydrogen peroxideAcidic mediumCarboxylic acids
ReductionSodium borohydride, lithium aluminum hydrideAlcoholic solvents (e.g., methanol)Alcohols or amines
SubstitutionAmines, thiolsPresence of a baseSubstituted derivatives

These reactions highlight the compound's versatility as a building block for synthesizing more complex molecules in both chemical and biological research applications.

The biological activity of 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors, influencing several biological pathways. Its unique structure allows it to explore pharmacophore space effectively, leading to distinct binding profiles with enantioselective proteins and other biomolecules.

Biological Activity

Research indicates that 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one exhibits potential anti-inflammatory and antimicrobial properties. These activities are significant in developing therapeutic agents for treating various diseases. The compound has been investigated for its efficacy in modulating immune responses and inhibiting microbial growth.

Case Studies

  • Anti-inflammatory Effects : In a study evaluating the anti-inflammatory properties of similar compounds, it was observed that derivatives containing the pyrazine moiety demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one could have similar effects due to its structural analogies .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial activity of compounds with pyrrolidine structures. It was found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating that 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one may also possess antimicrobial properties worth exploring further .

Comparison with Similar Compounds

When compared to other compounds such as 3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one and 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid, 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one stands out due to its specific combination of functional groups which imparts unique chemical and biological properties. The following table summarizes key differences:

Compound Structural Features Notable Activities
3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-onePyrrolidinone ring + 6-methylpyrazineAnti-inflammatory, antimicrobial
3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-onePyrrolidinone ring + 3-methylpyrazineLimited studies on biological activity
3-[(6-Methylpyrazin-2-yl)oxy]benzoic acidBenzoic acid core + 6-methylpyrazineAntioxidant properties

Q & A

Q. What are the standard synthetic routes for 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one, and how are intermediates characterized?

The synthesis typically involves sequential coupling and cyclization steps. For example, the pyrrolidin-2-one core is functionalized via nucleophilic substitution with 6-methylpyrazin-2-ol derivatives under basic conditions. Key intermediates, such as the pyrrolidine precursor and pyrazine intermediates, are purified using column chromatography or crystallization. Structural confirmation of intermediates relies on 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for confirming the structure of 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying stereochemistry and functional groups. 1H^1H-NMR identifies proton environments (e.g., pyrrolidinone ring protons at δ 3.5–4.0 ppm and pyrazine aromatic protons at δ 8.2–8.5 ppm). X-ray crystallography (using software like SHELXL ) resolves 3D conformation, while HRMS confirms molecular weight (±1 ppm accuracy). Infrared (IR) spectroscopy validates carbonyl stretches (~1700 cm1^{-1}) .

Q. What purification methods ensure high-purity 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one?

Recrystallization from ethanol/water mixtures removes polar impurities, while preparative HPLC (C18 column, acetonitrile/water gradient) isolates non-polar byproducts. Purity is assessed via analytical HPLC (>98% peak area) and elemental analysis (C, H, N within ±0.3% theoretical) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one under varying solvent conditions?

Solvent polarity significantly impacts coupling efficiency. For example, dimethylformamide (DMF) enhances nucleophilicity of the pyrazine oxygen but may promote side reactions. A mixed solvent system (e.g., THF/DMF 3:1) balances reactivity and stability. Kinetic studies via in situ 1H^1H-NMR monitor reaction progress, while Design of Experiments (DoE) optimizes temperature (60–80°C) and stoichiometry (1.2–1.5 eq pyrazine derivative) .

Q. How can discrepancies in NMR data for 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one be resolved?

Contradictions in splitting patterns or integration ratios may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (VT-NMR) between 25°C and −40°C stabilizes conformers for clearer analysis. X-ray crystallography provides unambiguous bond lengths and angles, while 2D NMR techniques (COSY, HSQC) assign overlapping signals. Comparative analysis with analogous compounds (e.g., methoxy-substituted derivatives) clarifies substituent effects .

Q. What strategies elucidate the pharmacological mechanisms of 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one?

Structure-activity relationship (SAR) studies modify substituents (e.g., replacing methyl with trifluoromethyl) to assess bioactivity shifts. Molecular docking (AutoDock Vina) predicts binding to targets like kinases or GPCRs. In vitro assays (e.g., enzyme inhibition IC50_{50}) validate hypotheses. For neuroactive potential, radioligand displacement assays (e.g., 3H^3H-GABAA_A binding) quantify receptor affinity .

Q. How does stereochemistry influence the biological activity of 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one?

Enantiomers are separated via chiral HPLC (Chiralpak AD-H column) and tested in parallel. For example, the (R)-enantiomer may exhibit 10-fold higher potency than (S) in kinase inhibition assays. Circular dichroism (CD) spectroscopy correlates absolute configuration with activity trends. Metadynamics simulations reveal enantiomer-specific binding poses in target proteins .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。